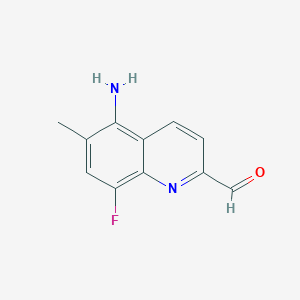

5-Amino-8-fluoro-6-methylquinoline-2-carbaldehyde

CAS No.:

Cat. No.: VC15973045

Molecular Formula: C11H9FN2O

Molecular Weight: 204.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9FN2O |

|---|---|

| Molecular Weight | 204.20 g/mol |

| IUPAC Name | 5-amino-8-fluoro-6-methylquinoline-2-carbaldehyde |

| Standard InChI | InChI=1S/C11H9FN2O/c1-6-4-9(12)11-8(10(6)13)3-2-7(5-15)14-11/h2-5H,13H2,1H3 |

| Standard InChI Key | DPSUAQFILOTTRY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C2C(=C1N)C=CC(=N2)C=O)F |

Introduction

5-Amino-8-fluoro-6-methylquinoline-2-carbaldehyde is a heterocyclic compound belonging to the quinoline family. It is characterized by its unique molecular structure, featuring an amino group at the 5-position, a fluoro group at the 8-position, a methyl group at the 6-position, and a carbaldehyde functional group at the 2-position of the quinoline ring . This compound is classified as an organic aromatic heterocycle due to the presence of nitrogen in its ring structure and is identified by its CAS number 1420793-04-9.

Synthesis

The synthesis of this compound typically involves several steps, enabling it to participate in various synthetic pathways and modifications for developing derivatives with enhanced properties. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Biological Activity and Applications

5-Amino-8-fluoro-6-methylquinoline-2-carbaldehyde exhibits significant biological activity due to its unique structural arrangement. The presence of the fluorine atom enhances its ability to form strong interactions with biological targets, such as enzymes and receptors, leading to inhibition or modulation of their activity. This compound is a candidate for therapeutic applications in antimicrobial and anticancer domains due to its potential to participate in redox reactions affecting cellular pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume